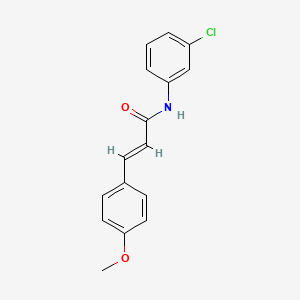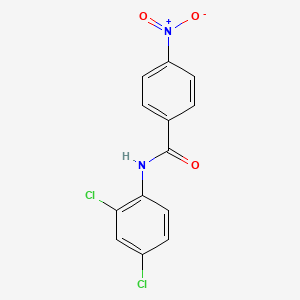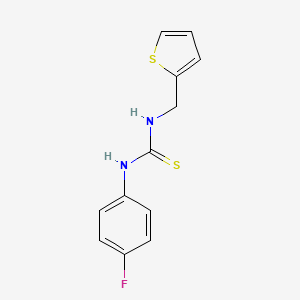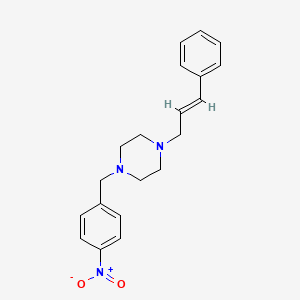
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMA is a member of the acrylamide family and is synthesized through a multistep process involving various reagents and solvents.
科学的研究の応用
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G2/M phase and to activate the apoptotic pathway in cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has also been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the main advantages of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is complex and requires several purification steps, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and administration route of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, as well as its potential side effects.
将来の方向性
There are several potential future directions for N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide research. One area of interest is the development of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the synergistic effects of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in combination with other anticancer drugs. Furthermore, the potential use of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in other therapeutic applications, such as anti-inflammatory and neuroprotective agents, should also be explored.
In conclusion, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound with potent anticancer activity and potential therapeutic properties. Although further studies are needed to fully understand its mechanism of action and optimal dosage, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide represents a valuable tool in the development of novel anticancer drugs and other therapeutic agents.
合成法
The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSXPXYBOEDKA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)



![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
